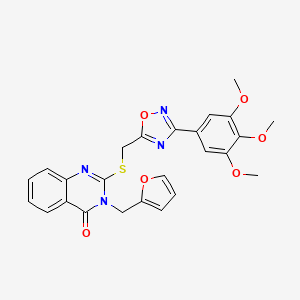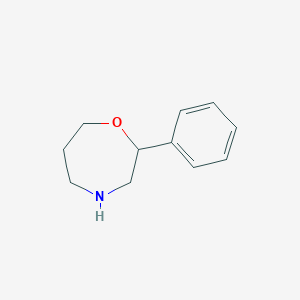
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility and stability, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, and a ligand to stabilize the copper(I) species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
科学研究应用
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, triazole-containing compounds can inhibit enzymes by coordinating to the metal center in the active site, thereby blocking substrate access . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A triazole derivative used in coordination chemistry and materials science.
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: A triazole compound with applications in medicinal chemistry.
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatility in chemical reactions make it a valuable compound in various research fields .
属性
IUPAC Name |
2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGLOFDVNBBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2567549.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)


amine hydrochloride](/img/structure/B2567555.png)

![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
![methyl 2-[(2Z)-2-[(4-butoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)

